molecular formula C8H16BIO2 B6301588 2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 97571-06-7

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6301588
CAS No.: 97571-06-7
M. Wt: 281.93 g/mol
InChI Key: WAGSGVLOYSWUSL-UHFFFAOYSA-N
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Description

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. The presence of the iodoethyl group makes it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an iodoalkane under suitable conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the dioxaborolane is reacted with 1-iodoethane in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boronates.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Boronic Acids: Formed through oxidation.

    Substituted Dioxaborolanes: Resulting from nucleophilic substitution reactions.

    Coupled Products: Obtained from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Applied in the labeling and tracking of biomolecules in biological systems.

Mechanism of Action

The mechanism of action of 2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in coupling reactions involves the formation of a palladium complex with the boron atom. This complex facilitates the transfer of the iodoethyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the iodoethyl group but shares the dioxaborolane ring structure.

    2-(1-Bromoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromoethyl group instead of an iodoethyl group.

    2-(1-Chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a chloroethyl group instead of an iodoethyl group.

Uniqueness

The presence of the iodoethyl group in 2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it more reactive in certain types of coupling reactions compared to its bromo and chloro counterparts. This increased reactivity can be advantageous in synthetic applications where high efficiency and selectivity are desired.

Properties

IUPAC Name

2-(1-iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BIO2/c1-6(10)9-11-7(2,3)8(4,5)12-9/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGSGVLOYSWUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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